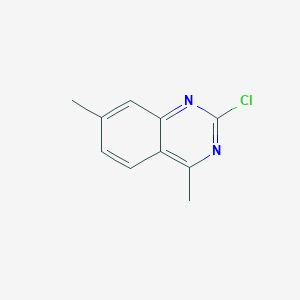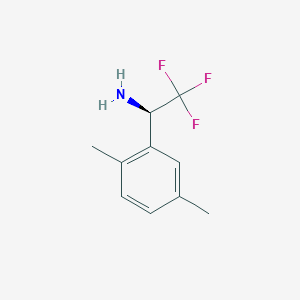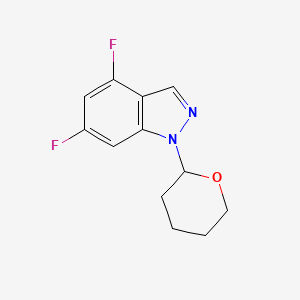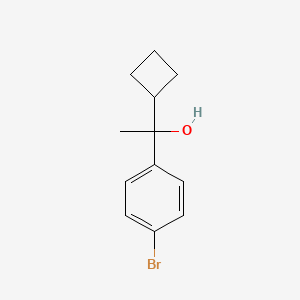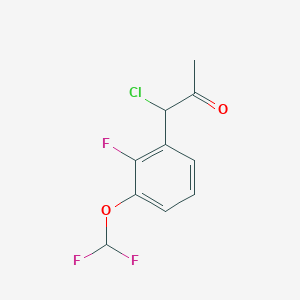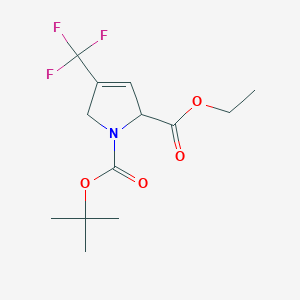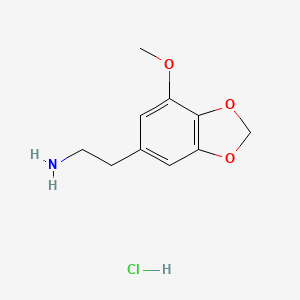
Lophophine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lophophine hydrochloride, also known as 3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride, is a putative psychedelic and entactogen drug of the methylenedioxyphenethylamine class. It is closely related to mescaline and MMDA (3-methoxy-4,5-methylenedioxyamphetamine). This compound is the α-demethylated homologue of MMDA and has been suggested to be a natural constituent of peyote (Lophophora williamsii) due to its role as a chemical intermediate in the biosynthesis of several tetrahydroisoquinolines present in this cactus species .
准备方法
The synthesis of Lophophine hydrochloride involves several steps. The primary synthetic route includes the following steps:
Starting Material: The synthesis begins with the appropriate benzodioxole derivative.
Methoxylation: The benzodioxole derivative undergoes methoxylation to introduce the methoxy group at the desired position.
Amine Introduction: The methoxylated intermediate is then subjected to a reaction with an appropriate amine to introduce the ethanamine side chain.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
Lophophine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the ethanamine side chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Lophophine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of methylenedioxyphenethylamine derivatives.
Biology: Research on its effects on serotonin receptors and its potential as a psychedelic agent.
Medicine: Investigations into its potential therapeutic uses, including mood elevation and euphoria without causing nausea.
作用机制
The mechanism of action of Lophophine hydrochloride is not fully understood, but it is believed to involve agonism at serotonin 5-HT2A receptors, similar to other psychedelic drugs like LSD and mescaline. This interaction leads to the modulation of neurotransmitter release and the alteration of perception, mood, and cognition .
相似化合物的比较
Lophophine hydrochloride is similar to other compounds in the methylenedioxyphenethylamine class, including:
Mescaline: Known for its hallucinogenic properties, mescaline is a naturally occurring psychedelic found in peyote.
MMDA: A synthetic psychedelic with similar effects to mescaline but with a different chemical structure.
2C-B: Another synthetic psychedelic with a methoxy group and a methylenedioxy group on the phenethylamine backbone.
This compound is unique in its specific substitution pattern and its potential natural occurrence in certain cacti .
属性
CAS 编号 |
77158-52-2 |
|---|---|
分子式 |
C10H14ClNO3 |
分子量 |
231.67 g/mol |
IUPAC 名称 |
2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H |
InChI 键 |
HAFFLVZSHUWNDT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1OCO2)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



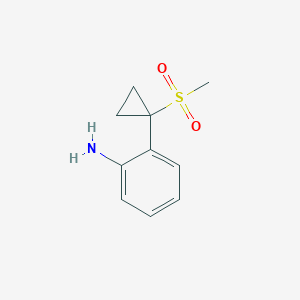
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
